molecular formula C11H18BNO3 B13991954 [4-(3-Ethoxypropylamino)phenyl]boronic acid

[4-(3-Ethoxypropylamino)phenyl]boronic acid

Cat. No.: B13991954
M. Wt: 223.08 g/mol
InChI Key: FNDZNSIKZPLQFK-UHFFFAOYSA-N
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Description

[4-(3-Ethoxypropylamino)phenyl]boronic acid: is a boronic acid derivative that features a phenyl ring substituted with an ethoxypropylamino group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [4-(3-Ethoxypropylamino)phenyl]boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [4-(3-Ethoxypropylamino)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition . The boronic acid group can interact with serine residues in the active sites of enzymes, leading to inhibition of enzyme activity .

Properties

Molecular Formula

C11H18BNO3

Molecular Weight

223.08 g/mol

IUPAC Name

[4-(3-ethoxypropylamino)phenyl]boronic acid

InChI

InChI=1S/C11H18BNO3/c1-2-16-9-3-8-13-11-6-4-10(5-7-11)12(14)15/h4-7,13-15H,2-3,8-9H2,1H3

InChI Key

FNDZNSIKZPLQFK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)NCCCOCC)(O)O

Origin of Product

United States

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